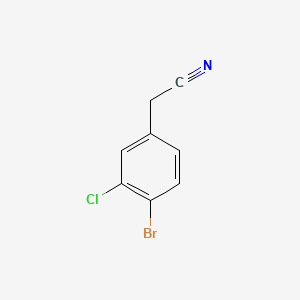

2-(4-Bromo-3-chlorophenyl)acetonitrile

Descripción

2-(4-Bromo-3-chlorophenyl)acetonitrile (CAS: 1259023-29-4; molecular formula: C₈H₅BrClN; molecular weight: ~230.5 g/mol) is a halogenated aromatic nitrile. Its structure features a bromine atom at the para position and a chlorine atom at the meta position on the phenyl ring, with an acetonitrile (-CH₂CN) substituent at the ortho position relative to bromine. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive nitrile group and halogenated aromatic system, which enable further functionalization (e.g., nucleophilic substitution, cycloadditions) .

Propiedades

IUPAC Name |

2-(4-bromo-3-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYVYUBRXYIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732530 | |

| Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259023-29-4 | |

| Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of 2-(4-Bromo-3-chlorophenyl)acetonitrile .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

2-(4-Bromo-3-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution can replace the bromine or chlorine atoms with nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or to form more complex aromatic compounds.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

2-(4-Bromo-3-chlorophenyl)acetonitrile has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing molecules with potential biological activity.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .

Comparación Con Compuestos Similares

2-(4-Bromo-3-methylphenyl)acetonitrile

- Structure : The chlorine atom in the parent compound is replaced by a methyl group (-CH₃) at the meta position (CAS: 215800-25-2; C₉H₈BrN; MW: 210.07 g/mol) .

- Key Differences: Electronic Effects: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chlorine in the parent compound. This alters reactivity in electrophilic substitutions. Solubility: Higher hydrophobicity due to the methyl group may reduce solubility in polar solvents.

2-(3-Bromo-4-fluorophenyl)acetonitrile

- Structure : Chlorine is replaced by fluorine at the meta position (CAS: 501420-63-9; C₈H₅BrFN; MW: 230.0 g/mol) .

- Key Differences :

- Electronegativity : Fluorine’s higher electronegativity intensifies the electron-withdrawing effect, further polarizing the aromatic ring and enhancing reactivity in nucleophilic aromatic substitutions.

- Dipole Moment : The C-F bond’s strong dipole may increase intermolecular interactions, affecting crystallinity and melting points.

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

2-(4-Bromo-2-formylphenoxy)acetonitrile

- Structure: Contains a formyl (-CHO) group at the ortho position relative to bromine (CAS: 125418-95-3; C₉H₆BrNO₂; MW: 240.05 g/mol) .

- Key Differences :

- Reactivity : The formyl group enables aldol condensations or Schiff base formations, adding synthetic versatility absent in the parent compound.

- Polarity : Increased polarity due to the formyl group enhances solubility in polar aprotic solvents like DMF or DMSO.

Data Table: Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|---|

| 2-(4-Bromo-3-chlorophenyl)acetonitrile | 1259023-29-4 | C₈H₅BrClN | 230.5 | Br (para), Cl (meta) | High electrophilic substitution potential |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 | C₉H₈BrN | 210.07 | Br (para), CH₃ (meta) | Electron-rich ring; steric hindrance |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 501420-63-9 | C₈H₅BrFN | 230.0 | Br (meta), F (para) | Enhanced polarity; strong dipole moment |

| 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | 1314776-50-5 | C₁₀H₇BrClN | 264.5 | Cyclopropane ring | Steric strain; altered conjugation |

| 2-(4-Bromo-2-formylphenoxy)acetonitrile | 125418-95-3 | C₉H₆BrNO₂ | 240.05 | Br (para), CHO (ortho) | Aldol/Schiff base reactivity |

Notes and Limitations

- Data Gaps : Experimental data on solubility, melting points, and reaction kinetics for these compounds are scarce in the literature.

- Computational Needs : DFT or molecular docking studies could further elucidate electronic and steric effects on reactivity and bioactivity.

- Contradictions : lists a structurally distinct urea derivative (3-[4-Bromo-3-chlorophenyl]-1-methoxy-1-methylurea), highlighting the need to differentiate nitriles from unrelated functional groups in comparative studies.

Actividad Biológica

Overview

2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C₈H₅BrClN. It is characterized by the presence of a nitrile group, which influences its reactivity and biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in a solvent such as dimethylformamide (DMF) under reflux conditions. This process leads to the substitution of the chloride group with a nitrile group, yielding the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(4-Bromo-3-chlorophenyl)acetonitrile. For instance, derivatives with similar structural features have exhibited significant antibacterial activity against various strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 40-50 | E. coli |

| Compound B | 50-60 | S. aureus |

| Compound C | 30-40 | P. aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 2-(4-Bromo-3-chlorophenyl)acetonitrile on cancer cell lines. For example, studies using MTT assays revealed that certain derivatives can induce apoptosis in breast cancer cells (MCF-7), with IC₅₀ values indicating significant cytotoxic effects at specific concentrations .

| Cell Line | IC₅₀ (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis |

| HeLa | 200 | Reduces viability |

The biological activity of 2-(4-Bromo-3-chlorophenyl)acetonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrile group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing its pharmacological profile.

Case Studies

- Antibacterial Activity : A study demonstrated that a series of compounds derived from similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial efficacy .

- Cytotoxicity in Cancer Models : Research on related compounds showed significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the phenyl ring could improve therapeutic potential against malignancies .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromo-3-chlorophenyl)acetonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and cyanation of phenylacetic acid derivatives. A common method uses bromination of 3-chlorophenylacetonitrile precursors with N-bromosuccinimide (NBS) under radical initiation. Reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile or toluene) significantly impact regioselectivity and yield . For example, reports >97% purity via GC-verified protocols when using optimized stoichiometry.

Q. How can researchers verify the purity and structural integrity of 2-(4-Bromo-3-chlorophenyl)acetonitrile?

Analytical methods include:

- GC-MS : To confirm molecular weight (230.48 g/mol) and detect halogenated impurities .

- HPLC : Paired with UV detection (λ ~254 nm) for quantifying nitrile group stability.

- NMR : H and C spectra should show characteristic peaks for the aromatic protons (δ 7.2–7.8 ppm) and the nitrile carbon (δ ~115 ppm) .

Q. What solvents are compatible with 2-(4-Bromo-3-chlorophenyl)acetonitrile for long-term storage?

The compound is stable in aprotic solvents like acetonitrile and toluene, as noted in and . Avoid protic solvents (e.g., water or alcohols) to prevent hydrolysis of the nitrile group. Storage at 0–6°C under inert atmosphere is recommended to minimize degradation .

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of 2-(4-Bromo-3-chlorophenyl)acetonitrile in cross-coupling reactions?

The electron-withdrawing Cl and Br groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. Density Functional Theory (DFT) studies suggest the para-bromo substituent enhances polarization of the nitrile group, facilitating nucleophilic additions (e.g., Grignard reactions). Experimental data from (95%+ purity) supports high reactivity in Suzuki-Miyaura couplings when paired with Pd catalysts .

Q. What strategies resolve contradictions in crystallographic data for derivatives of 2-(4-Bromo-3-chlorophenyl)acetonitrile?

Contradictions may arise from disordered halogen positions or twinning. Use SHELXL ( ) for high-resolution refinement, applying restraints for Br/Cl occupancy. For example, highlights SHELXL’s robustness in handling heavy-atom disorders. Pair with PLATON’s ADDSYM tool to verify symmetry and avoid overinterpretation of pseudo-symmetry .

Q. How can researchers mitigate competing side reactions during functionalization of the nitrile group?

Competing hydrolysis or reduction can be minimized by:

Q. What computational models predict the photophysical properties of 2-(4-Bromo-3-chlorophenyl)acetonitrile derivatives?

Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set accurately predicts UV-Vis absorption spectra. ’s related thiazole-acetonitrile analogs show strong correlation between calculated and experimental λ values (error <5 nm). Include solvent effects (PCM model) for higher accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 2-(4-Bromo-3-chlorophenyl)acetonitrile?

Variations (e.g., 85–92°C) may stem from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify phase transitions and High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks. Cross-reference with and , which specify purity thresholds (>97% GC) to rule out impurity-driven discrepancies .

Q. Why do catalytic hydrogenation yields vary across studies using this compound?

Differences in Pd/C catalyst loading (1–5 wt%) and H pressure (1–5 atm) impact reduction efficiency. ’s high-purity batches show >90% yield at 3 atm H, while lower yields in other studies may reflect residual moisture or sulfur-containing impurities poisoning the catalyst .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.